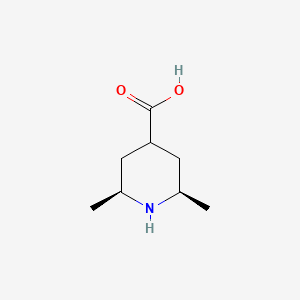

(2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid

Description

(2R,4r,6S)-2,6-Dimethylpiperidine-4-carboxylic acid is a chiral piperidine derivative characterized by methyl substituents at the 2 and 6 positions and a carboxylic acid group at the 4 position. Its stereochemistry (R, r, S configuration) imparts distinct conformational and physicochemical properties. The compound is often utilized in pharmaceutical research as a building block for drug candidates, particularly in the synthesis of peptidomimetics and enzyme inhibitors. Its hydrochloride salt form (CAS: 2094020-19-4) is also documented, enhancing solubility for certain applications .

Properties

IUPAC Name |

(2R,6S)-2,6-dimethylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-3-7(8(10)11)4-6(2)9-5/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t5-,6+,7? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUAHVNAKAJLAL-MEKDEQNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(C[C@@H](N1)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 4-Methyl-2-Pyridine Carboxylic Acid

The synthesis begins with the hydrogenation of 4-methyl-2-pyridine carboxylic acid under pressurized hydrogen (2–3 kg/cm²) in methanol, catalyzed by palladium charcoal (10% w/w of substrate). This step selectively reduces the pyridine ring to a piperidine framework, yielding a racemic mixture of cis- and trans-4-methyl-2-piperidine carboxylic acid derivatives. Optimal conditions include a temperature of 45–55°C and a solvent-to-substrate ratio of 3:1 (w/w), achieving near-quantitative conversion.

Esterification and Separation of Trans Isomer

The crude reduction product undergoes esterification with thionyl chloride and ethanol in toluene, forming the corresponding ethyl ester. Subsequent aqueous workup isolates the ester in the organic phase, which is then purified via silica gel chromatography to isolate the trans isomer. This separation is critical for ensuring stereochemical uniformity in downstream steps.

Chiral Resolution Using D-Amygdalic Acid

The trans-4-methyl-2-piperidine carboxylic acid ethyl ester is resolved using D-amygdalic acid in methanol under reflux. Crystallization at 10°C preferentially isolates the (2R,4R)-enantiomer, which is hydrolyzed to the free carboxylic acid under basic conditions. This step achieves an enantiomeric excess (ee) >99%, as confirmed by chiral HPLC.

Key Data for Method 1

| Parameter | Details |

|---|---|

| Starting Material | 4-Methyl-2-pyridine carboxylic acid (100–150 g scale) |

| Catalyst | 10% Palladium charcoal |

| Resolution Reagent | D-Amygdalic acid (25–65 g) |

| Yield (Final Product) | 26.1–52.2 g (26–35% overall yield) |

| Solvent System | Methanol, toluene |

Grignard-Based Synthesis from Diethyl Oxalate

Grignard Reaction and Cyclization

An alternative route starts with diethyl oxalate and 1-bromo-3-substituted-propylene. The Grignard reagent generated from magnesium and the bromoalkene adds to diethyl oxalate, forming a β-keto ester intermediate. Cyclization under acidic conditions yields a cyanopentanoate derivative, which is further reduced and protected as a benzyl ester.

Deprotection and Resolution with L-Tartrate

Hydrogenolytic removal of the benzyl group using palladium charcoal affords trans-4-substituted piperidine ethyl ester. Chiral resolution with L-tartrate in organic solvents isolates the (2R,4R)-enantiomer, which is hydrolyzed to the target carboxylic acid. This method emphasizes modularity, allowing variation in the 4-position substituents.

Key Data for Method 2

Comparative Analysis of Synthetic Routes

Cost and Scalability

Method 1 benefits from inexpensive starting materials (4-methyl-2-pyridine carboxylic acid) and a streamlined four-step process, making it suitable for industrial-scale production. In contrast, Method 2 requires specialized Grignard reagents and multi-step protection/deprotection sequences, increasing operational complexity.

Chemical Reactions Analysis

Types of Reactions: (2R,4r,6S)-2,6-Dimethylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

(2R,4R,6S)-2,6-dimethylpiperidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the production of thrombin inhibitors such as argatroban, which is employed in anticoagulant therapy for patients with acute ischemic conditions . The compound's structural features contribute to its biological activity and selectivity.

2. Anticoagulant Therapy

Argatroban, derived from this piperidine derivative, is utilized in treating patients with heparin-induced thrombocytopenia (HIT) and during percutaneous coronary interventions . This application underscores the compound's importance in cardiovascular medicine.

Synthetic Applications

1. Organic Synthesis

The compound is also pivotal in organic synthesis methodologies. Its derivatives can be synthesized through various reactions such as hydrogenation and esterification, making it a versatile building block for constructing complex organic molecules .

2. Chiral Synthesis

The unique stereochemistry of (2R,4R,6S)-2,6-dimethylpiperidine-4-carboxylic acid allows for its use in chiral synthesis processes. This is particularly relevant in the pharmaceutical industry where chirality plays a critical role in drug efficacy and safety .

Data Table: Summary of Applications

| Application Type | Specific Use | Notes |

|---|---|---|

| Pharmaceutical | Intermediate for thrombin inhibitors | Key role in anticoagulant therapies |

| Organic Synthesis | Building block for complex organic molecules | Versatile reactions including hydrogenation |

| Chiral Synthesis | Production of enantiomerically pure compounds | Important for drug development |

Case Studies

Case Study 1: Argatroban Development

The development of argatroban involved the use of (2R,4R,6S)-2,6-dimethylpiperidine-4-carboxylic acid as an intermediate. Clinical studies have demonstrated its effectiveness in managing HIT and improving patient outcomes during coronary interventions .

Case Study 2: Synthesis Methodologies

Recent advancements in synthetic methodologies utilizing this compound have highlighted its efficiency and safety in producing various derivatives. For instance, a novel synthesis route involving hydrogenation of 4-methyl-2-pyridine carboxylic acid has been developed to yield (2R,4R)-4-methyl-2-piperidinecarboxylic acid efficiently . This showcases the compound's relevance not only as an end product but also as a precursor in synthetic pathways.

Mechanism of Action

The mechanism of action of (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

2,2,6,6-Tetramethylpiperidine Derivatives

- Example: 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (CAS: 15871-57-5) Structural Differences: Additional methyl groups at positions 2 and 6, an amino group, and a nitroxide (TEMPO) radical at position 1. Impact:

- The nitroxide group introduces redox activity, making it useful as a radical scavenger or spin label in EPR studies.

- Increased steric hindrance from four methyl groups reduces conformational flexibility compared to the target compound .

4-Piperidinecarboxylic Acid (Isonipecotic Acid)

- Example : 4-Piperidinecarboxylic acid (CAS: 498-94-2)

- Structural Differences : Lacks methyl groups at positions 2 and 4.

- Impact :

- Greater conformational flexibility due to the absence of methyl substituents.

- Lower log P (predicted) compared to the target compound, suggesting reduced lipophilicity.

- Widely used as a scaffold for GABA receptor modulators .

Functional Group Modifications

Ester Derivatives

- Example : 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

- Structural Differences : Ethoxycarbonyl group at position 1 instead of methyl groups.

- Impact :

- The ester group increases lipophilicity (log P ≈ 1.2) and slows hydrolysis compared to the carboxylic acid.

- Commonly employed as a prodrug or intermediate in synthetic chemistry .

Trifluoroacetyl-Protected Analog

- Example : (2R,4R,6S)-2,6-Dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid (CAS: 2059907-93-4)

- Structural Differences : Trifluoroacetyl group at position 1.

- Impact :

- Enhanced electron-withdrawing properties alter reactivity in amide bond formation.

- Increased molecular weight (253.22 g/mol) and stability under acidic conditions .

Heterocyclic and Morpholine Analogues

Morpholine-Containing Derivative

- Example : 5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]piperidine-3-carboxylic acid (CAS: 2059923-93-0)

- Structural Differences : Morpholine ring replaces the piperidine core.

- Impact :

- The oxygen atom in morpholine enhances hydrogen-bonding capacity.

- Altered pKa (carboxylic acid ≈ 3.5 vs. morpholine nitrogen ≈ 7.1) affects ionization at physiological pH .

Research Implications

The structural nuances of (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid and its analogs dictate their suitability for specific applications:

- Drug Design : Methyl groups enhance metabolic stability, while ester or trifluoroacetyl derivatives improve bioavailability .

- Material Science : Nitroxide-containing analogs enable applications in polymer stabilization and redox chemistry .

- Conformational Studies : Simplified analogs like isonipecotic acid serve as controls for studying steric effects .

Biological Activity

Overview

(2R,4r,6S)-2,6-Dimethylpiperidine-4-carboxylic acid is a chiral compound characterized by its unique piperidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and microbiology. The compound's stereochemistry plays a crucial role in its interaction with biological targets, influencing its efficacy and specificity.

Chemical Structure

The molecular formula of (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid is , with a molecular weight of approximately 157.21 g/mol. The compound features two methyl groups at the 2 and 6 positions and a carboxylic acid group at the 4 position.

The biological activity of (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with target molecules, modulating their activity. The rigid piperidine ring structure facilitates these interactions, potentially leading to alterations in physiological processes.

Anticancer Activity

Recent studies have indicated that derivatives of (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid exhibit potent anticancer activity . For instance:

- N-benzyl amides derived from salinomycin have shown significant anticancer effects against drug-resistant cell lines.

- Structure-activity relationship (SAR) analyses reveal that substitutions at the ortho position on the benzyl ring enhance anticancer potency compared to para substitutions.

Antibacterial Activity

The compound also displays selective antibacterial properties , particularly against Gram-positive bacteria:

- Efficacy against MRSA : Some derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).

- Minimum inhibitory concentration (MIC) assays are commonly utilized to evaluate the antibacterial effectiveness of these derivatives against strains such as Mycobacterium tuberculosis.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | Reference |

|---|---|---|---|

| Anticancer | Drug-resistant cancer cell lines | Potent inhibition of cell growth | |

| Antibacterial | MRSA, Staphylococcus epidermidis | Selective inhibition | |

| Enzyme Interaction | Various enzymes | Modulation of enzymatic activity |

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer potential of N-benzyl amides derived from (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values below 10 µM.

- Antibacterial Testing : In another investigation focusing on antibacterial properties, derivatives were tested against clinical isolates of MRSA. The results showed that some compounds had MIC values as low as 1 µg/mL, indicating strong antibacterial activity.

Q & A

Basic Research Questions

Q. How can (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid be synthesized with high enantiomeric purity?

- Methodological Answer : The synthesis of enantiomerically pure piperidine derivatives often involves chiral auxiliaries or enantioselective catalysis. For example, the use of Fmoc (fluorenylmethyloxycarbonyl) protecting groups can stabilize the carboxylic acid moiety during stereoselective alkylation or cyclization steps. Evidence from similar compounds (e.g., Fmoc-protected piperidine derivatives) suggests that chiral resolution via crystallization or enzymatic methods may enhance enantiomeric purity . Multi-step protocols, such as those involving palladium-catalyzed cross-coupling or LDA (lithium diisopropylamide)-mediated alkylation, can also preserve stereochemical integrity .

Q. What analytical techniques are recommended for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- X-ray crystallography : The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve stereochemistry and confirm absolute configuration. This is critical for verifying the 2R,4r,6S configuration .

- Chiral HPLC : A mobile phase comprising methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (adjusted to pH 5.5) can separate enantiomers and assess purity .

- NMR spectroscopy : H-H NOESY or C DEPT experiments can identify spatial relationships between methyl and carboxylic acid groups .

Q. What is the significance of the compound’s stereochemistry in biological activity studies?

- Methodological Answer : The 2R,4r,6S configuration influences binding to chiral biological targets (e.g., enzymes or receptors). For example, in related piperidine derivatives, stereochemical variations alter pharmacokinetic properties like metabolic stability and membrane permeability. Researchers should conduct comparative assays using enantiomer pairs to evaluate activity differences. Docking studies with resolved crystal structures (via SHELX-refined coordinates) can predict binding modes .

Q. How can researchers screen for potential biological activity of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Target enzymes (e.g., proteases or kinases) using fluorogenic substrates or ADP-Glo™ kits.

- Cell-based assays : Evaluate cytotoxicity or anti-inflammatory activity in primary cell lines, measuring IC values.

- Structural analogs : Compare activity with derivatives like 4-hydroxypipecolic acid, which show antimicrobial properties .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data for this compound’s conformational stability?

- Methodological Answer :

- DFT calculations : Optimize geometry using Gaussian or ORCA software and compare with X-ray-derived torsion angles .

- MD simulations : Run molecular dynamics (e.g., GROMACS) to assess solvent effects on conformation.

- Validation : Cross-reference computed NMR shifts (via ACD/Labs or ChemDraw) with experimental spectra to resolve contradictions .

Q. What strategies are effective for resolving racemic mixtures of (2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid?

- Methodological Answer :

- Chiral chromatography : Use amylose- or cellulose-based columns with heptane/ethanol gradients.

- Diastereomeric salt formation : React the racemate with chiral amines (e.g., cinchona alkaloids) and crystallize the salts .

- Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer’s ester derivative .

Q. How can crystallization challenges for this compound be mitigated to obtain high-quality single crystals?

- Methodological Answer :

- Solvent screening : Test polar aprotic solvents (e.g., DMF or acetonitrile) with slow evaporation.

- Co-crystallization : Add co-formers (e.g., nicotinamide) to stabilize the lattice.

- Temperature gradients : Use cryocooling (100 K) during X-ray data collection to reduce thermal motion artifacts .

Q. What advanced techniques are suitable for studying this compound’s interactions with biomacromolecules?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.